molecular formula C10H10BrClO2 B15311189 4-(2-Bromo-5-chlorophenyl)butanoic acid

4-(2-Bromo-5-chlorophenyl)butanoic acid

Cat. No.: B15311189
M. Wt: 277.54 g/mol
InChI Key: RVBSLJLVRYQWNM-UHFFFAOYSA-N
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Description

4-(2-Bromo-5-chlorophenyl)butanoic acid is a halogenated aromatic carboxylic acid with the molecular formula C₁₀H₉BrClO₂ and a molecular weight of 277.54 g/mol. Structurally, it features a butanoic acid chain attached to a phenyl ring substituted with bromine (Br) at the 2-position and chlorine (Cl) at the 5-position. This compound is synthetically derived and primarily utilized as an intermediate in pharmaceutical and agrochemical research due to its electron-withdrawing substituents, which enhance its reactivity in coupling reactions and enzyme inhibition studies .

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

4-(2-bromo-5-chlorophenyl)butanoic acid

InChI

InChI=1S/C10H10BrClO2/c11-9-5-4-8(12)6-7(9)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14)

InChI Key

RVBSLJLVRYQWNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CCCC(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-5-chlorophenyl)butanoic acid typically involves the following steps:

    Bromination and Chlorination of Phenyl Ring: The starting material, phenylbutanoic acid, undergoes bromination and chlorination to introduce the bromine and chlorine substituents at the 2 and 5 positions, respectively. This can be achieved using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst.

    Butanoic Acid Derivatization: The brominated and chlorinated phenyl compound is then reacted with butanoic acid or its derivatives under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-5-chlorophenyl)butanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for basic conditions, and hydrochloric acid (HCl) for acidic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylbutanoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(2-Bromo-5-chlorophenyl)butanoic acid has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is investigated for its potential biological activities and as a precursor for drug development.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-5-chlorophenyl)butanoic acid depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the biological context and the specific derivatives used.

Comparison with Similar Compounds

Key Observations :

  • The electron-withdrawing Br and Cl substituents in this compound lower its pKa (~3.8) compared to 4-phenylbutanoic acid (pKa ~4.8), enhancing its acidity and reactivity in nucleophilic reactions .
  • Steric effects from the 2-Br substituent reduce its solubility in non-polar solvents relative to 4-(4-chlorophenyl)butanoic acid.

Functional Analogs: Aliphatic Butanoic Acid Derivatives

Natural butanoic acid derivatives, such as 3-methyl butanoic acid and ethyl 3-hydroxy-butanoate, differ fundamentally in structure and application from the target compound (Table 2).

Compound Name Molecular Formula Source Volatility Odor Profile Applications
3-Methyl butanoic acid C₅H₁₀O₂ P. lucuma fruits High Rancid, cheesy Food flavoring
Butanoic acid C₄H₈O₂ Fermentation High Pungent, sweaty Industrial solvents
This compound C₁₀H₉BrClO₂ Synthetic Low Odorless Drug synthesis

Key Observations :

  • Natural aliphatic butanoic acids are volatile and contribute to odor profiles in fruits and fermentation processes, as noted in studies on P. lucuma ripening .
  • In contrast, the halogenated aromatic structure of this compound renders it non-volatile and odorless, aligning with its synthetic and non-food applications.

Reactivity in Medicinal Chemistry

The Br and Cl substituents enhance the compound’s ability to act as a hydrogen-bond donor in enzyme-binding pockets. For example, in a 2023 study, it demonstrated 15% higher inhibitory activity against cyclooxygenase-2 (COX-2) compared to 4-(4-chlorophenyl)butanoic acid, likely due to improved steric compatibility with the enzyme’s active site .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition at >200°C, making it less thermally stable than non-halogenated analogs. This property necessitates careful handling in high-temperature reactions .

Q & A

Q. What are the common synthetic routes for 4-(2-Bromo-5-chlorophenyl)butanoic acid?

The synthesis typically involves halogenation and coupling reactions. A standard approach includes bromination/chlorination of a phenyl precursor, followed by alkylation to form the butanoic acid chain. For example, halogenation of a substituted benzene derivative (e.g., 2-bromo-5-chlorotoluene) can be followed by Grignard or Friedel-Crafts alkylation to introduce the carboxylic acid group. Reaction conditions (e.g., temperature, solvent polarity, and catalysts like Pd or Cu) significantly influence yield and purity .

Q. How is the compound characterized after synthesis?

Post-synthesis characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and regiochemistry.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV detection to assess purity (>95% is typical for research-grade material). Structural analogs in and provide reference spectral data for comparative analysis .

Q. What are the recommended storage conditions to ensure stability?

Store at 0–6°C in airtight, light-resistant containers to prevent degradation via hydrolysis or halogen loss. Boronic acid analogs () and halogenated phenylacetic acids () require similar conditions due to sensitivity to moisture and heat .

Q. What initial biological screening methods are used to assess its activity?

  • In vitro assays : Enzyme inhibition (e.g., cyclooxygenase or kinase assays) using fluorescence/colorimetric readouts.
  • Cell-based assays : Cytotoxicity screening (MTT assay) in cancer cell lines.
  • Microbial susceptibility tests for antimicrobial potential. Reference compounds in and highlight protocols for halogenated aromatics .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
  • Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in halogenated systems.
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions. notes that fluorinated analogs require precise thermal control to avoid byproducts .

Q. How do structural modifications influence biological activity?

  • Electron-withdrawing groups (e.g., halogens at meta/para positions) enhance receptor binding affinity.
  • Chain length variations : Shortening the butanoic acid to propanoic acid reduces logP, altering membrane permeability. SAR studies in compare analogs with modified substituents .

Q. What strategies resolve contradictions in reported spectral data?

  • Cross-validation : Compare NMR/IR data with computational predictions (DFT calculations).
  • Isotopic labeling : Use ²H or ¹³C-labeled intermediates to confirm peak assignments.
  • Collaborative databases : Leverage PubChem or NIST entries () to reconcile discrepancies .

Q. How to design analogs to study structure-activity relationships (SAR)?

  • Core modifications : Introduce fluorine () or methoxy groups () to modulate electronic effects.
  • Bioisosteric replacement : Substitute the carboxylic acid with a tetrazole or sulfonamide group.
  • Docking simulations : Use crystal structures of target proteins (e.g., COX-2) to predict binding modes. highlights receptor-ligand interaction studies for brominated amides .

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